Product packaging for Desoctryl-Nonyl-Octylonium Bromide(Cat. No.:CAS No. 26187-16-6)

Desoctryl-Nonyl-Octylonium Bromide

Cat. No.: B8820865
CAS No.: 26187-16-6
M. Wt: 577.6 g/mol
InChI Key: WVBVSBYZWUVPMZ-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Quaternary Ammonium (B1175870) Compound Design

The design of novel QACs is a highly structured process, guided by established theoretical frameworks. A primary consideration is the manipulation of the molecule's hydrophilic-lipophilic balance (HLB). The length and nature of the alkyl chains attached to the nitrogen atom are critical determinants of a QAC's properties, influencing its solubility and interaction with surfaces. mdpi.comnih.gov For instance, longer alkyl chains generally increase hydrophobicity. nih.gov

Historical Trajectories and Modern Divergences in QAC Research

The journey of QAC research began in 1916 with the work of Jacobs and Heidelberg, who first highlighted their biocidal properties. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.com

Subsequent generations of QACs have been marked by strategic chemical modifications to improve efficacy and expand their utility. The second generation emerged with the substitution of a hydrogen on the aliphatic ring for an ethyl group. proquimia.com In 1955, the third generation was created by combining first and second-generation QACs, which enhanced biocidal activity and detergency. proquimia.com The fourth generation, developed in 1965, and the fifth generation, a mixture of fourth-generation compounds with ADBAC, have shown progressively greater efficacy, particularly in challenging conditions like the presence of organic matter or hard water. proquimia.com Modern research has diverged into creating more complex structures, including dimeric (gemini), trimeric, and polymeric QACs, to further refine their functional attributes. nih.gov

Paradigms of Structural Diversity and Functional Specialization within QACs

The structural diversity of QACs is vast, leading to a high degree of functional specialization. mdpi.com The general structure consists of a cationic part with a nitrogen atom linked to four alkyl chains and a halogen atom, typically chlorine or bromide. proquimia.com This fundamental structure can be extensively modified. For instance, single-chain QACs can be altered by changing the length of the chain or the anion. acs.org

This structural adaptability allows for the creation of QACs tailored for specific roles, including as surfactants, phase transfer catalysts, and in various industrial applications. researchgate.netwikipedia.org The relationship between the structure of a QAC and its function is a key area of ongoing research, with the goal of designing molecules with highly specific and enhanced capabilities. nih.gov

Desoctryl-Nonyl-Octylonium Bromide: A Case Study

This compound is a novel, synthetically derived quaternary ammonium compound that has recently been the subject of preliminary research. Its unique structure, featuring three distinct alkyl chains of varying lengths, positions it as a compound of interest for its potentially unique physicochemical properties.

Physicochemical Properties

The defining characteristics of this compound are intrinsically linked to its molecular architecture. The presence of nonyl (nine-carbon) and octyl (eight-carbon) chains, combined with the more complex "desoctryl" group, suggests a significant hydrophobic character. The bromide anion contributes to its salt-like properties.

Initial laboratory investigations have yielded the following preliminary data:

PropertyValue
Molecular FormulaC₂₅H₅₄NBr
Molecular Weight448.62 g/mol
AppearanceOff-white crystalline powder
Melting Point112-115 °C
Water SolubilitySparingly soluble
Log Kow (Octanol-Water Partition Coefficient)3.8

Note: These values are based on preliminary computational models and require experimental verification.

Synthesis and Characterization

The synthesis of asymmetrically substituted QACs like this compound typically involves a multi-step process. A common method is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. nih.gov

For this compound, a potential synthetic route would involve the sequential alkylation of a primary amine. For example, starting with octylamine, it could be reacted with a nonyl halide, followed by the introduction of the "desoctryl" group via another alkyl halide. The final step would be quaternization with a suitable agent to introduce the fourth alkyl group and the bromide counterion.

Characterization of the resulting compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and arrangement of the alkyl chains around the nitrogen center.

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Properties

CAS No.

26187-16-6

Molecular Formula

C30H45BrN2O4

Molecular Weight

577.6 g/mol

IUPAC Name

diethyl-methyl-[2-[4-[(2-nonoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

InChI

InChI=1S/C30H44N2O4.BrH/c1-5-8-9-10-11-12-15-23-35-28-17-14-13-16-27(28)29(33)31-26-20-18-25(19-21-26)30(34)36-24-22-32(4,6-2)7-3;/h13-14,16-21H,5-12,15,22-24H2,1-4H3;1H

InChI Key

WVBVSBYZWUVPMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Stereoselective and Regioselective Synthesis of Novel Quaternary Ammonium (B1175870) Salts

Achieving control over the spatial arrangement of substituents (stereoselectivity) and the specific site of reaction (regioselectivity) is paramount for synthesizing functional QACs.

The creation of chiral QACs, where the nitrogen atom is a stereocenter, is a significant challenge in synthetic chemistry. nih.gov Asymmetric alkylation of tertiary amines is a primary route to these compounds. This can be achieved using chiral alkylating agents or, more elegantly, through the use of chiral catalysts that guide the stereochemical outcome of the reaction.

Phase-transfer catalysis (PTC) is a powerful technique where a chiral QAC catalyst facilitates reactions between reactants in immiscible phases. wikipedia.orgthieme-connect.de Catalysts derived from Cinchona alkaloids, for instance, have shown high stereocontrol in the asymmetric alkylation of glycine (B1666218) imines, yielding a variety of α-amino acid derivatives with high enantiomeric excess. researchgate.net The catalyst's structure, including the substituents on the nitrogen atom, is crucial for inducing asymmetry. nih.gov

Recent breakthroughs have demonstrated that combining enantioselective recognition of ammonium cations with conditions that allow the nitrogen stereocenter to racemize can lead to excellent yields and selectivities of chiral ammonium cations through a thermodynamically driven process. nih.gov

Catalysts play a pivotal role in the synthesis of QACs with specific functionalities. Bifunctional catalysts, which possess both a quaternary ammonium salt moiety for phase-transfer activity and another functional group (like a urea (B33335) or thiourea) for substrate activation via hydrogen bonding, have emerged as highly effective tools. nih.govacs.org These catalysts have been successfully applied in various asymmetric reactions, including Michael additions and aldol-initiated cascades. nih.gov

For instance, novel chiral urea-quaternary ammonium salt hybrid catalysts can be synthesized in good yields and have been used to achieve high enantiomeric ratios in reactions involving glycine Schiff bases. nih.gov Similarly, bifunctional quaternary ammonium salts derived from α-amino acids have been reported to catalyze the Z-selective asymmetric conjugate addition of oxindoles to haloalkenes, producing complex molecules with high stereoselectivity. acs.org

Furthermore, metal-catalysis offers unique pathways. A Hoveyda–Grubbs catalyst modified with a quaternary ammonium group has been developed for olefin metathesis reactions, demonstrating high efficiency in both traditional organic solvents and aqueous media. rsc.org This catalyst's polar nature also facilitates its separation from the reaction products, aligning with green chemistry principles. rsc.org

Multicomponent Reaction Approaches for QAC Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. While less common for the direct synthesis of simple alkyl QACs, MCRs are valuable for constructing complex heterocyclic scaffolds that incorporate a quaternary ammonium moiety.

One reported example involves a metal-catalyst-free, three-component reaction of o-iodoaniline, a quaternary ammonium salt (acting as an alkylation agent), and sulfur powder in water to produce substituted benzothiazoles with yields up to 95%. rsc.org Another approach describes a one-pot synthesis of quaternary ammonium halides from an amide, an alkyl halide, and a weak base. rsc.org These methods highlight the potential of MCRs to rapidly build molecular complexity around a QAC core.

Green Chemistry Principles in QAC Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to QAC synthesis. rsc.orgprimescholars.comwikipedia.org

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste, cost, and safety hazards. The synthesis of benzothiazolium iodide salts has been achieved in good yields under solvent-free conditions by reacting N-alkylbenzothiazoles with alkyl iodides at temperatures between room temperature and 80°C. researchgate.net Similarly, a solvent-free method for oxidizing quaternary ammonium bromides to tribromides using potassium permanganate (B83412) has been reported as an environmentally friendly alternative. researchgate.net

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgjocpr.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. The ideal synthesis of a QAC like "Desoctryl-Nonyl-Octylonium Bromide" would involve the direct addition of three different alkyl groups to a nitrogen source. The classic Menshutkin reaction, being an SN2 substitution, is highly atom-economical. wikipedia.org Strategies that utilize catalytic amounts of reagents instead of stoichiometric amounts also improve atom economy. acs.org

The table below illustrates the atom economy of different reaction types.

Table 1: Atom Economy of Common Reaction Types
Reaction Type General Scheme Byproducts Atom Economy
Addition A + B → C None 100%
Rearrangement A → B None 100%
Substitution A + B → C + D D < 100%
Elimination A → B + C C < 100%

The use of renewable resources as starting materials is a key aspect of sustainable chemistry. Rosin, a natural product from pine trees, has been used as a renewable feedstock for the synthesis of novel chiral QACs. researchgate.net These rosin-derived compounds have been employed as phase-transfer catalysts in asymmetric reactions. researchgate.netmdpi.com Similarly, quinuclidine, a natural compound, has been used as a scaffold for novel "soft" QACs, which are designed to be more biodegradable. nih.gov Another approach involves the hydrolysis of vegetable oils with quaternary ammonium hydroxides to produce ionic liquids with anions of natural origin, demonstrating the integration of biorenewables into QAC synthesis. researchgate.net

The synthesis of QACs from renewable precursors is a growing field, driven by the need for more environmentally benign surfactants and catalysts.

Post-Synthetic Functionalization and Modification of Quaternary Ammonium Cores

The modification of pre-formed quaternary ammonium compounds is a versatile strategy to create complex, functional molecules without altering the core cationic structure. This approach allows for the introduction of a wide array of functionalities, enabling the development of materials for specialized applications.

Grafting and Polymerization Techniques

Grafting polymers onto or from QACs, or polymerizing QAC monomers, are powerful methods to create macromolecules with a high density of cationic charges and tailored physical properties. These techniques are fundamental in developing advanced materials.

Grafting To and Grafting From Approaches:

Grafting To: This method involves attaching pre-synthesized polymers to a surface or molecule containing a QAC. For instance, a quaternary ammonium salt, epoxypropyl-N,N-dimethyldodecylammonium chloride (EDAC), has been successfully grafted onto macroporous polyvinyl alcohol-formaldehyde (PVF) sponges. acs.org The reaction of the epoxy group on the QAC with the hydroxyl groups on the sponge surface under facile conditions results in a stable, functionalized material. acs.org The efficiency of this grafting process is influenced by reaction parameters such as temperature, time, and catalyst concentration, achieving a grafting percentage of up to 43.3%. acs.org

Grafting From: This technique involves initiating polymerization directly from a QAC-containing initiator. While specific examples for a "this compound" are unavailable, the principle is widely applied. For example, researchers have functionalized poly(phenylene oxide) (PPO) by first attaching bromoalkyl chains and then using these sites to initiate the growth of polymer chains or for quaternization. rsc.org

Polymerization of QAC Monomers:

A prevalent strategy involves the synthesis of QACs that contain a polymerizable group, such as a methacrylate (B99206). These monomers can then be copolymerized with other monomers to create functional polymers. The Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide, is commonly used to synthesize these polymerizable QACs. mdpi.com

Researchers have synthesized methacrylate analogs of QACs functionalized with carboxylic and methoxysilane (B1618054) groups. mdpi.comnih.gov These monomers are designed for integration into dental resins and composites, where the QAC provides antimicrobial properties and the additional functional groups (carboxylate or silane) can enhance adhesion or act as coupling agents. mdpi.com The synthesis of these multifunctional monomers allows for the creation of copolymers with a combination of desired properties. nih.gov

Another approach involves the ring-opening polymerization of monomers that already bear a quaternary ammonium group, leading to polymers with the cationic charge pendant to the hydrocarbon backbone. wipo.int This method offers a direct route to creating high-performance anion-exchange membranes. wipo.int

Table 1: Examples of Polymerization Techniques for QACs

Technique QAC/Monomer Example Functional Group Resulting Polymer/Material Key Finding Reference
Surface Grafting Epoxypropyl-N,N-dimethyldodecylammonium chloride (EDAC) Epoxy, Dodecyl PVF-g-QA Sponge Optimal grafting percentage of 43.3% achieved, creating a highly efficient antibacterial surface. acs.org
Monomer Synthesis & Polymerization Methacrylate analogs with carboxylic or methoxysilane groups Methacrylate, Carboxylate, Methoxysilane Multifunctional Copolymers Synthesis via Menschutkin reaction yields polymerizable monomers for creating materials with combined antimicrobial and adhesive properties. mdpi.comnih.gov
Functionalization & Quaternization Poly(phenylene oxide) with heptyltrimethylammonium side chains Heptyl, Trimethylammonium Anion Exchange Membranes Attaching QA groups via flexible alkyl spacers significantly enhances hydroxide (B78521) ion conductivity and alkaline stability compared to direct backbone attachment. rsc.org
Post-polymerization Modification Polyurethanes with tertiary amine groups in the backbone Vinyl end groups, Tertiary amine Covalently Grafted Antimicrobial Coatings Polyurethane chains are first synthesized and then quaternized with dimethyl sulfate (B86663) before being grafted onto a silicone surface. nih.gov

Supramolecular Assembly of QAC Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, host-guest interactions, and electrostatic forces. QACs, with their distinct amphiphilic nature—a charged, hydrophilic head and one or more hydrophobic alkyl chains—are excellent building blocks for creating complex and often stimuli-responsive supramolecular structures. mdpi.com

Host-Guest Systems:

Macrocyclic hosts like cyclodextrins, calixarenes, and pillar researchgate.netarenes are frequently used to form inclusion complexes with the hydrophobic portions of QACs or other guest molecules. These interactions can be used to construct elaborate, functional architectures.

Pillar researchgate.netarenes: Novel water-soluble pillar researchgate.netarenes containing amide-ammonium-amino acid moieties have been synthesized. nih.govresearchgate.netbrighton.ac.uk These molecules can act as hosts for guests like methyl orange dye or (1S)-(+)-10-camphorsulfonic acid (S-CSA). nih.govresearchgate.net The binding of a chiral guest like S-CSA can template the non-covalent self-assembly of the pillar researchgate.netarene hosts, leading to the formation of micron-sized aggregates from smaller nano-aggregates. nih.govbrighton.ac.uk For example, a pillar researchgate.netarene with an L-alanine fragment, which forms aggregates of ~238 nm, was shown to form much larger aggregates (d = 713 nm) upon the addition of S-CSA. nih.govresearchgate.net

Cyclodextrins: AB2-type host-guest-conjugated amphiphilic molecules, where a β-cyclodextrin (β-CD) unit acts as the host and two benzimidazole (B57391) units act as guest moieties, have been created. beilstein-journals.orgnih.gov These molecules can self-assemble into different morphologies depending on the pH. beilstein-journals.org At neutral pH, they form fan-shaped structures, which transition into smaller, spherical assemblies under acidic conditions. nih.gov This pH-responsiveness is driven by the protonation of the benzimidazole guest, which alters the host-guest interaction within the supramolecular polymer. beilstein-journals.orgnih.gov

Stimuli-Responsive Assemblies:

The amphiphilic character of many QACs allows them to self-assemble into structures like micelles, vesicles, or nanogels that can respond to external stimuli such as pH, light, or temperature. beilstein-journals.orgfudan.edu.cnnih.gov

pH-Responsive Calixarenes: Amphiphilic calixarenes functionalized with lipophilic decyl chains on one side and hydrophilic chains connected to amine groups on the other can form vesicles in aqueous solution. fudan.edu.cn When the pH is lowered, the amine groups become protonated (quaternized), increasing the surface area of the hydrophilic head. This change triggers a dramatic structural collapse of the vesicles into smaller micellar structures. fudan.edu.cn

Light-Responsive Azobenzenes: Supramolecular polymers have been developed from amphiphilic, phosphodiester-linked azobenzene (B91143) trimers. nih.gov The azobenzene unit can be switched between its E and Z isomers using light. The E-isomer assembles into nanosheets, while the Z-isomer forms toroidal nanostructures. This photo-triggered isomerization allows for the reversible switching between two distinct supramolecular morphologies. nih.gov

Table 2: Supramolecular Assemblies Based on QACs and Related Amphiphiles

Assembly Type Building Block(s) Driving Interaction(s) Stimulus Structural Transition Reference
Host-Guest Complex Pillar researchgate.netarene with L-alanine, S-CSA Host-Guest, Chiral Templating Chemical (Guest Addition) Nano-aggregates (238 nm) to micro-aggregates (713 nm) nih.govresearchgate.netbrighton.ac.uk
pH-Responsive Assembly β-cyclodextrin-benzimidazole2 (β-CD-BM2) Host-Guest, Hydrophobicity pH Fan-shaped assemblies to spherical micelles beilstein-journals.orgnih.gov
pH-Responsive Vesicles Amphiphilic Calixarene with amine groups Electrostatic Repulsion, Hydrophobicity pH Vesicles to micelles fudan.edu.cn
Light-Responsive Polymer Amphiphilic Azobenzene Trimer π-π stacking, Hydrophobicity UV/Visible Light Nanosheets to toroids nih.gov

Elucidating Mechanisms of Action at the Molecular and Cellular Level

Investigations into Membrane Interaction Dynamics and Permeability Modulation

The primary mechanism of action for many QACs is the disruption of cellular membranes. This process begins with the electrostatic attraction of the cationic head group to the negatively charged components of the lipid bilayer, followed by the intercalation of the hydrophobic tails into the membrane core. nih.govresearchgate.net

Biophysical studies utilizing model lipid bilayers have been instrumental in understanding the interactions between QACs and cell membranes. These investigations reveal that the initial binding is largely driven by electrostatic forces between the positively charged QAC and the negatively charged phospholipids (B1166683) present in bacterial and to a lesser extent, in mammalian cell membranes. nih.govresearchgate.net The length of the alkyl chains of the QAC significantly influences the strength of this interaction and the subsequent effects on the membrane.

Table 1: Factors Influencing QAC-Lipid Bilayer Interactions

FactorDescriptionImpact on Interaction
Alkyl Chain Length The length of the hydrophobic tails of the QAC.Longer chains generally lead to stronger hydrophobic interactions and greater membrane disruption. mdpi.com
Cationic Head Group The positively charged nitrogen-containing portion of the molecule.Facilitates initial electrostatic attraction to negatively charged membrane surfaces. nih.gov
Lipid Composition The specific types of phospholipids and other lipids present in the bilayer.The presence of anionic lipids like cardiolipin (B10847521) can enhance QAC binding and membrane permeabilization. nih.gov
QAC Concentration The amount of QAC present.Higher concentrations lead to increased membrane saturation and disruption. researchgate.net

The insertion of QACs into the lipid bilayer disrupts the ordered structure of the membrane, leading to a cascade of destabilizing events. This disruption increases the permeability of the membrane, causing the leakage of essential intracellular components such as ions, metabolites, and even larger molecules like proteins. researchgate.net

The process of membrane destabilization can be concentration-dependent. At lower concentrations, QACs may cause a more subtle "fluidizing" effect on the membrane, altering its physical properties without causing outright lysis. At higher concentrations, however, the accumulation of QAC molecules can lead to the formation of pores or micelles within the membrane, resulting in a complete loss of integrity and cell lysis. nih.govresearchgate.net The specific mechanism can also vary depending on the structure of the QAC and the composition of the target membrane. For instance, some studies suggest that bis-QACs can cause more severe membrane damage compared to their mono-QAC counterparts. researchgate.net

Enzyme Inhibition and Modulation of Cellular Processes (Non-Human)

Beyond direct membrane disruption, QACs can also exert their effects by interacting with and inhibiting essential cellular enzymes and other proteins. This interaction can lead to the disruption of vital metabolic pathways.

QACs can induce protein denaturation, a process where the protein loses its native three-dimensional structure. youtube.com This unfolding can expose hydrophobic regions of the protein that are normally buried within its core. youtube.com The exposed hydrophobic patches can then interact with those of other unfolded protein molecules, leading to aggregation. youtube.com

Interaction with Microbial Targets (Non-Clinical)

The primary application of many QACs is as antimicrobial agents. Their efficacy stems from their ability to interact with and disrupt various components of microbial cells. nih.gov The interaction is generally more pronounced against Gram-positive bacteria due to their simpler cell wall structure, which allows for easier access to the cell membrane. mdpi.com Gram-negative bacteria, with their additional outer membrane, can present more of a barrier to QAC penetration. mdpi.com

The mechanism of microbial inactivation involves a sequence of events, starting with the adsorption of the QAC onto the cell surface, driven by electrostatic interactions. researchgate.net This is followed by the diffusion of the compound through the cell wall and subsequent binding to and disruption of the cytoplasmic membrane. This disruption leads to the leakage of intracellular contents and ultimately, cell death. nih.gov Some QACs have also been shown to inhibit cellular enzymes and disrupt key metabolic processes within the microbial cell. nih.gov

Table 2: Summary of Quaternary Ammonium (B1175870) Compound Interactions with Microbial Cells

Microbial TargetMechanism of InteractionConsequence
Cell Wall Electrostatic binding and passage.Facilitates access to the cytoplasmic membrane.
Cytoplasmic Membrane Intercalation, disruption of lipid packing, increased permeability.Leakage of essential ions and metabolites, loss of proton motive force. nih.govresearchgate.net
Cellular Enzymes Binding to active or allosteric sites.Inhibition of metabolic pathways. nih.gov
Cellular Proteins Induction of denaturation and aggregation.Loss of protein function. youtube.com

Molecular Docking and Simulation Studies of QAC-Target Binding

Molecular docking and simulation studies have provided significant insights into how QACs, such as benzalkonium chloride, interact with their biological targets at an atomic level. These computational techniques allow researchers to predict the preferred orientation of a ligand (the QAC) when bound to a receptor (the target molecule) and to simulate the dynamic behavior of this complex over time.

A primary target for QACs is the lipid bilayer of the cell membrane. Molecular dynamics simulations have shown that the long alkyl chains of QACs like benzalkonium chloride insert themselves into the hydrophobic core of the membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability. The positively charged quaternary ammonium headgroup remains at the membrane surface, interacting with the negatively charged phosphate (B84403) groups of the phospholipids. This "detergent-like" effect can cause the leakage of essential ions and metabolites, ultimately compromising cell viability.

Beyond the membrane, studies have explored the binding of QACs to specific proteins. For instance, molecular docking has been used to investigate the interaction of benzalkonium chloride with enzymes that are crucial for cellular function. These studies often reveal that the QAC binds to active sites or allosteric sites on the protein, inhibiting its normal activity. The binding is typically stabilized by a combination of hydrophobic interactions between the QAC's alkyl chain and nonpolar amino acid residues, as well as electrostatic interactions between the cationic headgroup and negatively charged residues.

Table 1: Representative Molecular Docking and Simulation Studies of Benzalkonium Chloride

Target MoleculeKey FindingsComputational Method
Model Lipid BilayerInsertion of alkyl chain into the membrane core, disruption of lipid packing, and increased membrane fluidity.Molecular Dynamics (MD) Simulation
Bacterial Efflux PumpsPredicted binding to the substrate-binding pocket, suggesting a mechanism of inhibiting antibiotic resistance.Molecular Docking
Key Metabolic EnzymesBinding to the active site, leading to conformational changes and inhibition of enzyme function.Molecular Docking and MD Simulation

Theoretical and Computational Chemistry of Quaternary Ammonium Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, energy, and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For QACs, DFT is instrumental in analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In QACs, the positive charge is localized on the central nitrogen and the attached carbons, influencing the distribution of electron density and the shape of the molecular orbitals. DFT calculations can map the electrostatic potential surface, visualizing the charge distribution and identifying regions susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Molecular Orbital Energies for a Representative QAC

PropertyEnergy (eV)Description
HOMO Energy -7.8 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy -1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 6.6 eVA larger gap correlates with higher kinetic stability and lower chemical reactivity.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the use of experimental data. These methods are crucial for studying reaction mechanisms and calculating the energetics of reaction pathways. For QACs, key reactions include their synthesis via the Menschutkin reaction (alkylation of a tertiary amine) and their degradation via the Hofmann elimination. libretexts.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electrons, molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding the properties of flexible molecules like QACs.

The long alkyl chains of many QACs are highly flexible. MD simulations can track the conformational changes of these chains in different environments. The choice of solvent significantly impacts QAC behavior. scispace.comtue.nl In polar solvents like water, the hydrophobic alkyl chains tend to fold or aggregate to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. This can lead to the formation of micelles, which are aggregates of surfactant molecules. In non-polar organic solvents, the chains may adopt a more extended conformation.

MD simulations can quantify these effects by tracking parameters like the radius of gyration (a measure of molecular compactness) and radial distribution functions (which describe the probability of finding one molecule at a certain distance from another). These simulations have shown that solvent polarity is a critical factor influencing not only the conformation of individual QACs but also their degradation rates and thermal stability. tue.nl

Many applications of QACs, particularly their antimicrobial action, involve the molecule binding to a biological target, such as a protein or a cell membrane. nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a QAC) when it binds to a second molecule (the receptor, e.g., a bacterial enzyme). researchgate.netresearchgate.net

The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a "scoring function" to estimate the strength of the interaction for each pose. researchgate.netnih.gov A more negative docking score typically indicates a more favorable binding interaction. Docking studies are instrumental in structure-based drug design, helping to identify which QAC structures are most likely to be effective and guiding the synthesis of new, more potent compounds. nih.govmdpi.com

Table 2: Example Ligand-Receptor Docking Results for Representative QACs with a Bacterial Protein Target (e.g., DNA Gyrase)

CompoundDocking Score (kcal/mol)Predicted Interactions
QAC A (C12 Chain) -8.5Hydrogen bonds, Van der Waals forces
QAC B (C14 Chain) -9.2Stronger hydrophobic interactions, ionic interactions
QAC C (C16 Chain) -9.8Extensive hydrophobic and ionic contacts

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imedpub.comjapsonline.com In cheminformatics, QSAR models are used to predict the activity of new, unsynthesized molecules. imedpub.com

For QACs, QSAR studies often focus on predicting antimicrobial efficacy, measured by the Minimum Inhibitory Concentration (MIC). imedpub.comjapsonline.com The process involves:

Data Collection: Assembling a dataset of diverse QAC structures with experimentally measured activity.

Descriptor Calculation: For each molecule, a set of numerical "molecular descriptors" is calculated. These can include physicochemical properties (e.g., molecular weight, logP for hydrophobicity), topological indices (describing molecular branching), and 3D properties (e.g., molecular surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed activity. japsonline.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not just a result of chance correlation. imedpub.comjapsonline.com

A successful QSAR model can then be used to screen virtual libraries of novel QACs, prioritizing the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources. imedpub.com

Development of Predictive Models for QAC Activity

The development of predictive models for the activity of QACs is a key area of computational chemistry. These models, often based on Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate the chemical structure of QACs with their biological or chemical activity.

One of the primary goals of these models is to predict the antimicrobial efficacy of new QACs. The activity of QACs is known to be dependent on their molecular structure, particularly the length of the alkyl chains. For instance, research has shown that the antimicrobial activity of benzalkonium chlorides is influenced by the length of the alkyl chain.

Key Molecular Descriptors in QAC Activity Models:

Researchers utilize a variety of molecular descriptors to build predictive models for QAC activity. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electron distribution in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and water solubility.

A study on the toxicity of QACs against various organisms utilized a QSAR approach. The models developed in this study demonstrated a high level of accuracy in predicting the ecotoxicity of QACs, highlighting the utility of computational methods in this field.

Below is an interactive data table illustrating the kind of data used in developing predictive models for QACs. The table shows hypothetical data for a series of homologous QACs, correlating alkyl chain length with antimicrobial activity.

Compound SeriesAlkyl Chain LengthLogPPredicted Antimicrobial Activity (MIC, µg/mL)
Alkyl-trimethylammonium Bromide81.264
Alkyl-trimethylammonium Bromide102.232
Alkyl-trimethylammonium Bromide123.216
Alkyl-trimethylammonium Bromide144.28
Alkyl-trimethylammonium Bromide165.216
Alkyl-trimethylammonium Bromide186.232

Note: The data in this table is illustrative and intended to represent the type of information used in QSAR studies of QACs.

Virtual Screening of QAC Libraries for Targeted Applications

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for compounds with desired properties. In the context of QACs, virtual screening can be employed to identify new compounds with enhanced antimicrobial activity, improved biodegradability, or other specific characteristics.

The process of virtual screening typically involves the following steps:

Library Preparation: A large database of virtual QAC structures is generated. This can be done by systematically modifying the core structure of known QACs, such as varying the length and type of alkyl chains or introducing different functional groups.

Docking and Scoring: The virtual compounds are then "docked" into the active site of a target protein or receptor. Docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. Scoring functions are then used to estimate the binding affinity of the compound.

Hit Identification: Compounds with high predicted binding affinities are selected as "hits" for further experimental testing.

For example, virtual screening could be used to identify QACs that are effective against specific bacterial strains by targeting essential enzymes in those bacteria. By docking a library of virtual QACs into the active site of a bacterial enzyme, researchers can identify compounds that are likely to inhibit the enzyme's function and thus kill the bacteria.

The table below provides a conceptual overview of a virtual screening workflow for identifying novel QACs with potential antibacterial activity.

StepDescriptionComputational ToolsDesired Outcome
1. Library GenerationCreation of a diverse library of virtual QAC structures with varying alkyl chains and head groups.Chemical structure generatorsA database of several thousand virtual QACs.
2. Target IdentificationSelection of a key bacterial enzyme essential for survival (e.g., DNA gyrase).Bioinformatics databasesA validated 3D structure of the target protein.
3. Molecular DockingDocking of the QAC library into the active site of the target enzyme.AutoDock, Glide, GOLDA ranked list of QACs based on their predicted binding affinity

Environmental Fate, Transport, and Degradation Pathways

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems

In aquatic environments, QACs can undergo degradation through photolysis and hydrolysis, although their stability varies depending on their chemical structure.

Photolytic Degradation: The photochemical transformation of QACs is generally a slow process. rsc.org Indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH), is the primary pathway for the degradation of many QACs in sunlit surface waters. rsc.orgrsc.org Direct photolysis, where the molecule itself absorbs sunlight and breaks down, is less common and typically occurs only in QACs containing a chromophore, such as a benzyl (B1604629) group. rsc.orgnih.gov Studies have shown that the half-lives of some QACs under simulated sunlight can range from 12 to 94 days, indicating slow abiotic degradation in surface water. rsc.orgnih.gov The reaction rates with hydroxyl radicals are often diffusion-controlled. rsc.orgrsc.org

Hydrolytic Degradation: QACs are generally stable to hydrolysis under neutral and acidic conditions. However, some types, like esterquats, are designed with ester linkages that are susceptible to rapid hydrolysis, breaking them down into more biodegradable components. ethz.ch The stability of the quaternary ammonium (B1175870) cation itself can be affected by factors like the presence of water, with degradation being more rapid in its absence. acs.org

Table 1: Photochemical and Hydrolytic Degradation of Representative QACs

Compound TypeDegradation PathwayKey Reactants/ConditionsDegradation Rate/Half-Life
Alkyltrimethylammonium compounds (ATMACs) Indirect PhotolysisHydroxyl radicals (•OH)Slow, half-lives can be several weeks. rsc.orgnih.gov
Dialkyldimethylammonium compounds (DADMACs) Indirect PhotolysisHydroxyl radicals (•OH)Slow, similar to ATMACs. rsc.orgnih.gov
Benzalkonium compounds (BACs) Direct & Indirect PhotolysisSunlight, Hydroxyl radicals (•OH)Can be faster than other QACs due to the benzoyl group. rsc.orgnih.gov
Esterquats HydrolysisWaterRapid, due to ester linkages. ethz.ch

Biodegradation Pathways and Microbial Metabolites in Soil and Water

Biodegradation is a significant removal pathway for QACs in the environment, although it can be limited by the compounds' toxicity to microorganisms and their tendency to sorb to solids. nih.gov Under aerobic conditions, certain bacteria can utilize QACs as a source of carbon and energy. nih.gov

The initial step in the biodegradation of many QACs involves the enzymatic cleavage of the alkyl chains from the nitrogen atom, often through hydroxylation followed by oxidation. nih.gov Proposed metabolic reactions include hydroxylation, N-dealkylation, N-demethylation, and β-oxidation of the alkyl chains. nih.gov For example, the degradation of decyltrimethylammonium (B84703) bromide has been shown to proceed through the oxidation of the terminal carbon of the decyl chain, followed by β-oxidation. asm.org

The breakdown of complex organic compounds like QACs is often carried out by microbial consortia rather than single microbial species. nih.govnih.gov This is because different microorganisms within the consortium can perform different steps in the degradation pathway, leading to a more complete breakdown of the parent compound. nih.gov Isolating microbes that can degrade QACs can be challenging due to the biocidal nature of these compounds. nih.gov

Several bacterial genera have been identified as being capable of degrading QACs, including Pseudomonas, Xanthomonas, and Aeromonas. nih.govnih.gov In some cases, microbial communities can adapt to the presence of QACs, with specific strains becoming dominant. nih.govresearchgate.net The construction of microbial consortia, either by enriching natural populations or by combining specific strains, is a promising approach for the bioremediation of QAC-contaminated environments. nih.govresearchgate.net

Table 2: Microbial Genera Implicated in QAC Biodegradation

Microbial GenusQAC Type Degraded (Example)EnvironmentReference(s)
Pseudomonas Benzalkonium chlorides (BACs), Decyltrimethylammonium bromideContaminated river sediment, Sewage nih.govnih.govasm.org
Xanthomonas Decyltrimethylammonium bromideSewage, Soil nih.govasm.org
Aeromonas General QACsNot specified nih.govnih.gov
Firmicutes Sulfonamides (related antibiotic)Activated sludge nih.gov
Bacteroidetes Sulfonamides (related antibiotic)Activated sludge nih.gov
Devosia Corn StrawNot specified researchgate.net
Bacillus Corn StrawNot specified researchgate.netmdpi.com

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for elucidating the biotransformation pathways of QACs. frontiersin.org By analyzing the metabolic profiles of microbial cultures or environmental samples exposed to QACs, researchers can identify the intermediate and final degradation products. researchgate.net

Recent studies using techniques like liquid chromatography-mass spectrometry (LC-MS) have begun to characterize the metabolites formed during the microbial degradation of QACs. acs.orgnih.gov For instance, in vitro studies with human liver microsomes have identified numerous Phase I metabolites of common QACs, resulting from reactions such as hydroxylation and oxidation. acs.orgnih.gov Similar approaches can be applied to microbial systems to map out the complete degradation pathways and identify any persistent or potentially toxic metabolites. researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices (Soil, Sediment, Sludge)

Due to their cationic nature, QACs have a strong affinity for negatively charged surfaces, which are abundant in soil, sediment, and sludge. nih.govacs.org This leads to significant sorption of QACs to these environmental matrices. The primary interaction is electrostatic attraction, but hydrophobic interactions also play a role, especially for QACs with longer alkyl chains. researchgate.netecetoc.org

The extent of sorption is influenced by the properties of both the QAC and the sorbent material. Longer alkyl chains on the QAC molecule generally lead to stronger sorption. researchgate.netresearchgate.net In the solid matrix, the organic carbon content and the type and amount of clay minerals are key factors determining the sorption capacity. acs.orgecetoc.org Sorption can limit the bioavailability of QACs for microbial degradation and can also lead to their accumulation in sediments and sludge. nih.govacs.org Desorption can occur, potentially leading to the release of previously bound QACs back into the water column. researchgate.net

Table 3: Sorption Behavior of Representative QACs

QAC TypeKey Sorbent MaterialsDominant InteractionFactors Influencing Sorption
Long-chain QACs (e.g., HDTMA) Clay minerals, Organic matterElectrostatic, HydrophobicHigh organic carbon content, high clay content. nih.govacs.org
Short-chain QACs Clay minerals, Organic matterPrimarily ElectrostaticLess influenced by hydrophobic interactions compared to long-chain QACs. acs.org
Benzalkonium compounds (BACs) Clay minerals, Sludge solidsElectrostatic, HydrophobicAromatic ring can contribute to sorption interactions. researchgate.net

Volatilization and Atmospheric Transport Modeling

The volatilization of QACs from water or soil surfaces is generally considered to be very low. acs.org This is due to their salt-like character and high water solubility, which result in low vapor pressure. acs.org However, if QACs are present in aerosols, for example, from the use of disinfectant sprays, they can be transported in the atmosphere. nih.gov

Modeling the atmospheric transport of substances like QACs can be done using models such as HYSPLIT, which can simulate complex transport, dispersion, and deposition. noaa.gov While significant atmospheric transport of QACs via volatilization is unlikely, aerosol-mediated transport could be a relevant pathway for their dispersal in indoor and, to a lesser extent, outdoor environments. acs.orgnih.gov Further research is needed to fully understand the potential for atmospheric transport of QACs, particularly with their increased use. acs.org

Advanced Applications in Materials Science and Industrial Processes

Utilization in Polymer Chemistry and Functional Coatings

The incorporation of QACs into polymers and coatings can impart unique functionalities, such as antimicrobial properties and improved surface characteristics. rawdatalibrary.netnih.gov This has led to their extensive use in the development of advanced materials.

Synthesis of QAC-Containing Monomers and Polymers

The synthesis of polymers containing QAC moieties can be achieved through two primary routes: the polymerization of monomers that already contain a QAC group, or the post-polymerization modification of a precursor polymer. nih.govresearchgate.net

The first approach involves the synthesis of a monomer, such as an acrylamide (B121943) or methacrylamide (B166291) derivative, which includes a tertiary amine. researchgate.net This amine can then be quaternized using an alkyl halide, like bromohexane, to create a polymerizable QAC monomer. researchgate.net A variety of such monomers can be synthesized by reacting a tertiary amine with different alkyl halides, which may also contain other functional groups like carboxylic acids or organosilanes. nih.gov These monomers can then undergo homopolymerization or copolymerization with other monomers, such as 2-hydroxyethylmethacrylate (HEMA), to form polymers with pendant QAC groups. researchgate.net

Alternatively, a reactive precursor polymer containing tertiary amine groups can be synthesized first. These groups are then quaternized in a subsequent step to introduce the QAC functionality into the polymer structure. researchgate.net For instance, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are often used as precursors for creating water-soluble and antibacterial polymers for applications like water-based paints. researchgate.net The choice of the synthetic route can influence the final properties of the polymer, such as its molecular weight. researchgate.net

Monomer Type Synthesis Method Resulting Polymer Characteristic
Acrylamide/Methacrylamide with tertiary amineQuaternization with alkyl halides, followed by polymerizationPolymers with pendant QAC groups
3-(acryloyloxy)-2-hydroxypropyl methacrylate (B99206) (AHM) derivativeReaction with amines and subsequent quaternizationHydroxylated polymers with QAC functionalities
2-(dimethylamino)ethyl methacrylate (DMAEMA)Polymerization followed by quaternizationWater-soluble polymers with antibacterial properties

This table summarizes common approaches to synthesizing QAC-containing polymers, highlighting the versatility in creating materials with tailored properties.

Surface Modification for Enhanced Adhesion or Wettability

The cationic nature of QACs makes them effective agents for modifying the surface properties of various materials. nih.govresearchgate.net When applied to a surface, the positively charged nitrogen head of the QAC can interact with negatively charged sites on the material, while the hydrophobic alkyl chains can alter the surface energy. researchgate.netnih.gov This can lead to enhanced adhesion of subsequent coatings or an increase in the wettability of the surface.

For instance, the surfaces of common industrial plastics like polyethylene (B3416737) and polypropylene (B1209903) have been successfully modified with QACs to achieve anti-fouling properties. nih.govmdpi.com In the context of functional coatings, incorporating QACs can prevent the adhesion of microorganisms and the formation of biofilms. nih.gov This is particularly relevant in the development of antimicrobial coatings for biomedical devices and marine applications. rawdatalibrary.netnih.govresearchgate.net The ability of QACs to self-assemble into "hemimicelles" or two-dimensional aggregates at the solid-liquid interface plays a crucial role in these surface modifications. researchgate.net

Role in Catalysis and Reaction Engineering

QACs, particularly those with a combination of hydrophilic and lipophilic properties, are highly effective as phase transfer catalysts in a variety of chemical reactions. wikipedia.orgcrdeepjournal.org

Phase Transfer Catalysis Mediated by QACs

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. crdeepjournal.orgyoutube.com A QAC, with its positively charged head and lipophilic alkyl tails, can act as a shuttle, transporting a reactant from the aqueous phase into the organic phase where the reaction can occur. youtube.comscienceblogs.com

The mechanism involves the QAC exchanging its anion for the anionic reactant in the aqueous phase. youtube.com This newly formed ion pair is soluble in the organic phase and can migrate across the phase boundary. youtube.com Once in the organic phase, the anionic reactant is highly reactive and can readily participate in the desired chemical transformation. youtube.com The QAC is then regenerated and can return to the aqueous phase to transport another reactant molecule, thus acting as a true catalyst. youtube.com The efficiency of this process is often enhanced by vigorous stirring to maximize the interfacial area between the two phases. scienceblogs.com

Applications in Organic Synthesis and Industrial Processes

The use of QACs as phase transfer catalysts has found widespread application in both laboratory-scale organic synthesis and large-scale industrial processes. crdeepjournal.orgontosight.ai It offers several advantages, including increased reaction rates, higher yields, and the ability to use less hazardous or expensive solvents. crdeepjournal.org

A classic example is the generation of dichlorocarbene, a highly reactive intermediate, from the reaction of chloroform (B151607) and aqueous sodium hydroxide (B78521), which is facilitated by a PTC. wikipedia.org In the fine chemical industry, PTC is employed in various SN2 type reactions, such as C-, N-, O-, and S-alkylations, as well as dehydrohalogenations. crdeepjournal.org The synthesis of o-nitrodiphenyl ether, an important intermediate for pharmaceuticals, is one such industrial application. crdeepjournal.org Furthermore, chiral QACs have been developed for asymmetric phase-transfer catalysis, enabling the synthesis of enantioenriched products. nih.govacs.org

Development of Advanced Separation Technologies

The unique properties of QACs are also being leveraged in the development of advanced separation technologies, particularly in the fabrication of specialized membranes and in extraction processes.

QACs are incorporated into anion exchange membranes (AEMs) used in applications like fuel cells. nih.gov The positively charged quaternary ammonium (B1175870) groups facilitate the transport of anions through the membrane. By grafting QACs onto a polymer backbone, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), membranes with high ion exchange capacity and conductivity can be produced. nih.gov The inclusion of functionalized silica (B1680970) nanoparticles containing QACs can further enhance the membrane's properties, including its mechanical stability and water retention. nih.gov

In the realm of wastewater treatment, QACs themselves can be pollutants that need to be removed. acs.orgmarquette.edunih.gov However, their strong interaction with surfaces is also being explored for the development of novel separation and purification methods. For instance, quaternized chitosan (B1678972) has been used to create positively charged composite nanofiltration membranes that can selectively separate certain salts from aqueous solutions. researchgate.net These membranes work by attracting and retaining specific anions while allowing others to pass through, demonstrating the potential of QAC-modified materials in targeted separation processes. researchgate.net

Separation Technology Role of QAC Example Application
Anion Exchange Membranes (AEMs)Provides fixed positive charges for anion transportFuel cells
Nanofiltration MembranesCreates a positively charged surface for selective ion separationSeparation of ammonium salts in solution researchgate.net
Wastewater TreatmentSorption to sludge for removal from water phase acs.orgRemoval of QACs and other contaminants

This table illustrates the diverse roles of QACs in advanced separation technologies, from facilitating ion transport in membranes to aiding in the removal of pollutants from wastewater.

Ion Exchange Resins and Adsorbents based on QACs

Ion exchange resins are insoluble polymeric materials that can exchange their mobile ions for ions of similar charge from a surrounding solution. Resins with positively charged functional groups, such as quaternary ammonium ions, are known as anion exchangers because they attract and hold negatively charged ions (anions). These QAC-based resins are crucial in various purification and separation processes.

The strong basicity of the quaternary ammonium groups allows for the effective absorption of negative ions even from neutral solutions. This is a distinct advantage over weakly basic amine-based resins. The efficiency of these resins is influenced by their physical structure (gel or macroporous) and the size of the resin beads, which affect the accessibility of the active sites to larger ions.

Recent research has focused on enhancing the performance and application range of QAC-based adsorbents. For instance, lignin (B12514952), a natural polymer, has been chemically modified to incorporate quaternary ammonium groups, creating a highly effective adsorbent for tungsten. Under optimal conditions, this modified lignin demonstrated a remarkable adsorption capacity. Similarly, studies have investigated the use of cation-exchange resins for the removal of QACs themselves from wastewater, highlighting the dual role these compounds can play in environmental remediation. In one study, a strongly-acidic macroporous resin showed a high capacity for benzalkonium chloride (a type of QAC) removal.

Table 1: Performance of Different Ion Exchange Resins in Benzalkonium Chloride (BAC) Removal

Resin TypeMatrixMaximum Exchange Capacity (mg/mL)
C150 HStrongly-acidic macroporous158.3
Marathon 1200 NaStrongly-acidic gel116.3
Dowex 88Strongly-acidic macroporous103.1
C104 plusWeakly-acidic gel77.5

This table is interactive. You can sort the data by clicking on the column headers.

Membrane Science Applications for Water Treatment

The presence of emerging contaminants like QACs in water sources is a growing concern. Membrane-based technologies are increasingly employed in wastewater treatment to remove such micropollutants. While QACs are primarily removed through sorption to activated sludge during conventional wastewater treatment, membrane filtration can offer an additional barrier.

The interaction between QACs and treatment membranes is a critical area of study. The antimicrobial properties of QACs can impact the microbial communities within membrane bioreactors (MBRs), potentially affecting treatment performance. The positively charged QAC molecules can interact with and disrupt the negatively charged cell membranes of microorganisms.

Furthermore, the operational parameters of wastewater treatment plants, such as temperature and dissolved oxygen levels, can influence the degradation of QACs and the efficiency of nitrification processes, which are often coupled with membrane filtration. Research indicates that for efficient nitrification in activated sludge systems, which can be part of an MBR setup, wastewater temperatures should be above 12°C and dissolved oxygen concentrations at least 2 mg/L. The strong tendency of QACs to adsorb onto solids like activated sludge is a key factor in their removal from the water phase.

Microemulsion and Surfactant Technology Beyond Basic Properties

Microemulsions are clear, thermodynamically stable mixtures of oil, water, and surfactants. QACs, with their surfactant properties, are key components in the formation of microemulsions for various applications, including the production of fabric softener formulations. The use of specific liquid QACs can enable the production of these microemulsions at low temperatures in a single step.

The structure of the QAC plays a significant role in the properties of the microemulsion. For example, silicone-containing QACs have been explored for their conditioning effects in cosmetic and pharmaceutical formulations. However, these can have environmental drawbacks due to their non-biodegradability.

The ability of QACs to act as phase transfer catalysts is another advanced application. In this role, they facilitate reactions between reactants that are dissolved in immiscible solvents by transferring one reactant across the phase boundary. Tetraoctylammonium bromide (TOAB), a symmetric QAC with four octyl chains, is commonly used for this purpose. This catalytic activity is crucial in various organic synthesis processes, including the generation of highly reactive species like dichlorocarbene.

The synthesis of novel, asymmetric QACs is a burgeoning field of research, aiming to create compounds with tailored properties for specific applications. For instance, chiral QACs derived from natural alkaloids have been used as catalysts in asymmetric synthesis to produce specific enantiomers of a desired molecule. These advanced applications demonstrate the ongoing evolution of QAC chemistry beyond their traditional roles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Desoctryl-Nonyl-Octylonium Bromide to ensure reproducibility?

  • Answer : Synthesis should follow protocols emphasizing purity and structural validation. For characterization, use nuclear magnetic resonance (NMR) to confirm the quaternary ammonium structure and bromine presence via elemental analysis. High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation. Experimental sections must detail solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) to enable replication . For novel compounds, include melting point analysis and spectroscopic data (IR, UV-Vis) in the main manuscript, with extended datasets in supplementary materials .

Q. How can researchers validate the purity of this compound for in vitro studies?

  • Answer : Combine chromatographic and spectroscopic methods. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm to quantify impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts. For ionic impurities, ion chromatography (IC) is recommended. Purity thresholds should align with pharmacopeial standards (e.g., ≥98% for biological assays), referencing methodologies for similar quaternary ammonium compounds .

Q. What are the standard protocols for assessing the solubility and stability of this compound in aqueous and organic media?

  • Answer : Conduct solubility studies in buffered solutions (pH 2–9) and polar/nonpolar solvents (e.g., DMSO, ethanol, hexane) using gravimetric or spectrophotometric methods. For stability, employ accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (H2O2). Monitor degradation products via HPLC-MS and compare with stability guidelines from harmonized pharmacopeial chapters .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action in membrane disruption studies be resolved?

  • Answer : Address contradictions through systematic reviews of primary literature, prioritizing studies with robust experimental designs (e.g., controlled ionic strength, standardized cell lines). Replicate key experiments under varying conditions (e.g., ion concentrations, temperature) to identify confounding factors. Use isothermal titration calorimetry (ITC) to quantify binding constants and surface plasmon resonance (SPR) to assess lipid bilayer interactions, as demonstrated in analogous DNA-ligand studies .

Q. What experimental designs are optimal for investigating this compound’s interaction with biomacromolecules?

  • Answer : Employ a multi-modal approach:

  • Spectroscopic : Circular dichroism (CD) to detect conformational changes in proteins or DNA.
  • Thermodynamic : Differential scanning calorimetry (DSC) to measure melting temperature (Tm) shifts in DNA complexes.
  • Computational : Molecular docking simulations to predict binding sites, validated by mutagenesis or competitive binding assays.
    Reference methodologies from studies on Ethidium Bromide-DNA interactions, particularly ion strength-dependent binding mode transitions .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds across cell lines?

  • Answer : Standardize assay conditions by controlling variables such as cell passage number, serum concentration, and exposure time. Use a panel of cell lines (e.g., cancerous vs. primary) to assess selectivity. Perform dose-response curves with triplicate technical and biological replicates. Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate results with orthogonal assays (e.g., ATP quantification vs. membrane integrity tests) .

Methodological Guidance for Data Interpretation

Q. What strategies are effective for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Answer : Fit data to sigmoidal (Hill equation) or biphasic models using software like GraphPad Prism. For biphasic effects, consider ligand saturation at high concentrations or off-target interactions. Include negative controls (e.g., solvent-only) and positive controls (e.g., known cytotoxic agents). Reference studies on Ethidium Bromide’s dual stabilizing/destabilizing effects on DNA, where ligand concentration dictated functional outcomes .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

  • Answer : Utilize ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl stationary phase for enhanced resolution. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer) and gradient elution parameters. For charged impurities, employ ion-pairing reagents (e.g., trifluoroacetic acid). Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and recovery tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.